molecular formula C6H9F3O2 B2815671 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol CAS No. 1423032-73-8

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol

Cat. No. B2815671
CAS RN: 1423032-73-8
M. Wt: 170.131
InChI Key: VSJZROLQAUFUDX-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1423032-73-8 . It has a molecular weight of 170.13 and its IUPAC name is 2,2,2-trifluoro-1-tetrahydro-2-furanylethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5,10H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Metal-Free Cycloaddition Reactions

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol has been used in the synthesis of cyclobutenes through uncatalyzed [2+2] cycloaddition reactions with alkynes, demonstrating a facile and mild protocol that operates at room temperature without the need for irradiation or heating (Alcaide et al., 2015).

Catalyst in Acylation and Esterification Reactions

Research has shown its application in acylation of alcohols using acid anhydrides, where scandium trifluoromethanesulfonate (triflate) acts as a highly effective catalyst. This method is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Protection of Carbonyl Compounds

Yttrium triflate has been utilized as a catalyst for the high chemoselective protection of carbonyl compounds, converting them into their corresponding oxathiolane, dithiolane, and dithiane derivatives (De, 2004).

Trifluoromethylthiolation Reactions

The compound has facilitated trifluoromethylthiolation of allyl alcohols, leading to the synthesis of trifluoromethylsulfinyl and trifluoromethylthio compounds, important substituents for pharmaceuticals and agrochemicals (Arimori et al., 2015).

Electrophilic Fluorination

Electrochemical fluorination studies of esters derived from oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol have highlighted its role in the production of perfluoro compounds, which are of interest in developing materials with unique properties (Takashi et al., 2005).

properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZROLQAUFUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol

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